N-(2-Aminoethyl)glycine

Description

Propriétés

IUPAC Name |

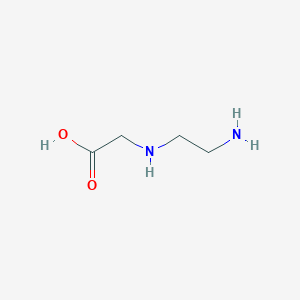

2-(2-aminoethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-1-2-6-3-4(7)8/h6H,1-3,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIINGYXNCHTJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178844 | |

| Record name | N-(2-Aminoethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24123-14-6 | |

| Record name | N-(2-Aminoethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24123-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024123146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N-(2-aminoethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Aminoethyl)glycine: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)glycine (AEG), also known as ethylenediamine-N-monoacetic acid, is a synthetic amino acid that has garnered significant interest in the fields of biochemistry and drug development. Its unique structural properties, particularly its role as the backbone of Peptide Nucleic Acids (PNAs), have made it a valuable tool in the design of novel therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and analytical methods, with a focus on its application in the development of PNA-based technologies.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its structure incorporates a primary amine, a secondary amine, and a carboxylic acid, rendering it amphoteric and capable of existing in various protonation states depending on the pH.

General and Physical Properties

A summary of the key physical and chemical identifiers for this compound is provided in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C4H10N2O2 | [1][2][3] |

| Molecular Weight | 118.13 g/mol | [1][2][3] |

| CAS Number | 24123-14-6 | [1][2][3] |

| Appearance | White to almost white powder/solid | [4] |

| Melting Point | 140-147 °C | [4] |

| Solubility | Soluble in water | [4] |

Acid-Base Properties

Synthesis and Purification

The most common laboratory synthesis of this compound involves the alkylation of ethylenediamine with a haloacetic acid, typically chloroacetic acid.[4][8]

Synthesis Workflow

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on literature descriptions.[4][8][9]

Materials:

-

Ethylenediamine

-

Chloroacetic acid

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Diethyl ether

Procedure:

-

In a suitable reaction vessel, dissolve an excess of ethylenediamine in a solvent such as water or an alcohol.

-

Slowly add a solution of chloroacetic acid to the ethylenediamine solution while maintaining the temperature (e.g., with an ice bath) to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (e.g., overnight) to ensure complete reaction.

-

Remove the excess ethylenediamine and solvent under reduced pressure.

-

The crude product can be purified by recrystallization. A common method involves dissolving the crude material in a minimal amount of hot DMSO, followed by the addition of ethanol and then diethyl ether to induce precipitation.[4]

-

Collect the precipitated solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

Analytical Methods

A variety of analytical techniques can be employed to characterize and assess the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable deuterated solvent, such as deuterium oxide (D2O), as this compound is water-soluble.

Expected ¹H NMR Spectral Features (in D₂O):

-

The spectrum will show signals corresponding to the three methylene groups (-CH₂-). The chemical shifts will be influenced by the adjacent amino and carboxyl groups. Due to proton exchange with D₂O, the signals from the -NH₂, -NH-, and -COOH protons may not be observed or may appear as broad peaks.

Expected ¹³C NMR Spectral Features:

-

The spectrum will display signals for the two distinct types of methylene carbons and the carbonyl carbon of the carboxylic acid group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in this compound.

Sample Preparation:

-

A common method for solid samples is to prepare a potassium bromide (KBr) pellet containing a small amount of the analyte.[10][11]

Expected IR Spectral Features:

-

O-H stretch: A broad absorption band characteristic of the carboxylic acid O-H group.

-

N-H stretch: Absorption bands corresponding to the primary and secondary amines.

-

C=O stretch: A strong absorption band from the carbonyl group of the carboxylic acid.

-

C-N stretch: Absorption bands associated with the carbon-nitrogen bonds.

-

N-H bend: Bending vibrations of the amino groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for its quantification.

Methodology:

-

Due to its polar nature, reversed-phase HPLC of underivatized this compound can be challenging.[9][12]

-

Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative for the analysis of polar compounds like amino acids.[12]

-

A common approach involves using a polar stationary phase (e.g., silica) with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[12]

-

Detection can be achieved using a UV detector at a low wavelength or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

Biological Role and Applications

The primary and most significant role of this compound in the scientific community is as the monomeric unit for the synthesis of Peptide Nucleic Acids (PNAs).[4][13]

Peptide Nucleic Acids (PNAs)

PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating this compound chain. The nucleobases (adenine, guanine, cytosine, and thymine) are attached to the glycine nitrogen via a methylene carbonyl linker.

The neutral backbone of PNAs confers several unique properties:

-

High Binding Affinity: The lack of electrostatic repulsion between the PNA backbone and the negatively charged phosphate backbone of DNA or RNA results in stronger binding compared to natural nucleic acid duplexes.[4]

-

High Specificity: PNAs exhibit excellent mismatch discrimination, making them highly specific for their target sequences.

-

Enzymatic Stability: The peptide-like backbone is resistant to degradation by nucleases and proteases.

These properties make PNAs valuable tools in various research and therapeutic applications, including:

-

Antisense and antigene therapies

-

Diagnostic probes for genetic analysis

-

Tools for molecular biology research

Natural Occurrence and Other Biological Effects

This compound has been detected in various species of cyanobacteria.[13] This finding has led to speculation about its potential role in the prebiotic world as a precursor to early genetic molecules.[14] However, beyond its natural occurrence in these microorganisms and its use in synthetic PNAs, there is currently limited evidence to suggest that free this compound plays a direct role in specific biological signaling pathways in higher organisms.

Safety and Handling

This compound is classified as causing serious eye irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses and gloves. It should be stored in a cool, dry place away from incompatible materials.

Conclusion

This compound is a fundamentally important molecule in the field of synthetic nucleic acid chemistry. Its well-defined role as the backbone of Peptide Nucleic Acids has driven significant advancements in the development of tools for genetic research and potential therapeutic interventions. While a comprehensive understanding of its acid-base properties through experimentally determined pKa values remains an area for further investigation, the established methods for its synthesis and analysis provide a solid foundation for its continued use and exploration in research and drug development. The unique properties conferred by the this compound backbone in PNAs ensure its continued relevance as a key building block for creating highly specific and stable DNA and RNA mimics.

References

- 1. This compound | C4H10N2O2 | CID 428913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. helixchrom.com [helixchrom.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000678) [hmdb.ca]

- 11. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jmaterenvironsci.com [jmaterenvironsci.com]

- 13. - MedCrave online [medcraveonline.com]

- 14. regressioninbiologicalchemistry.weebly.com [regressioninbiologicalchemistry.weebly.com]

N-(2-Aminoethyl)glycine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

N-(2-Aminoethyl)glycine, also known as EDG or 2-(2-aminoethylamino)acetic acid, is a synthetic amino acid derivative that has garnered significant interest in various scientific fields.[1][2][3] Its unique structure, featuring both a primary and a secondary amine group as well as a carboxylic acid, imparts it with versatile chemical properties. This guide provides an in-depth look at its chemical structure, physicochemical properties, synthesis, and its pivotal role in the development of peptide nucleic acids (PNAs).

Chemical Structure and Formula

This compound is a non-proteinogenic amino acid.[1] Its structure consists of a glycine backbone where one of the alpha-hydrogen atoms is substituted with an aminoethyl group.

Chemical Formula: C₄H₁₀N₂O₂[1][2][4]

IUPAC Name: 2-(2-aminoethylamino)acetic acid[5][6]

SMILES: NCCNCC(O)=O[5]

InChI Key: PIINGYXNCHTJTF-UHFFFAOYSA-N[5]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Weight | 118.13 g/mol | [1][4][6] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 141-147 °C | [5][7] |

| Boiling Point | 290 °C (decomposes) | [1] |

| Water Solubility | Soluble, may result in faint turbidity | [1] |

| Vapor Pressure | 0.000524 mmHg at 25°C | [1] |

| CAS Number | 24123-14-6 | [1][2][3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethylenediamine with a halogenated acetic acid, such as chloroacetic acid. The following protocol is based on descriptions found in the chemical literature.

Materials:

-

Ethylenediamine

-

Chloroacetic acid

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Under room temperature conditions, chloroacetic acid is added to an excess of ethylenediamine.

-

The reaction mixture is stirred overnight to allow for the completion of the nucleophilic substitution reaction.

-

Following the reaction, the excess, unreacted ethylenediamine is removed via vacuum distillation.

-

The resulting crude product, a faint yellow solid, is then purified by recrystallization from dimethyl sulfoxide (DMSO).

-

The purified crystals of this compound are collected and dried.

Role in Peptide Nucleic Acids (PNAs)

This compound is a fundamental building block for the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating this compound unit. The nucleobases are attached to this backbone via a methylene carbonyl linker. This modification results in an uncharged backbone, which contributes to stronger and more specific binding to complementary DNA and RNA sequences compared to natural nucleic acids.

The polymerization of this compound monomers with attached nucleobases forms the PNA backbone, a critical process in the synthesis of these valuable research and diagnostic tools. The production of this compound by cyanobacteria has led to the hypothesis that it may have played a role as a backbone for primordial genetic molecules in the pre-RNA world.

Caption: Formation of a Peptide Nucleic Acid (PNA) backbone from this compound monomers.

References

- 1. Synthesis of analogs and oligomers of this compound and their gastrointestinal absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN113896656A - Preparation method of 2- (2- (2-aminoethoxy) ethoxy) acetic acid - Google Patents [patents.google.com]

- 5. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105272865A - Novel process for preparation of glycine by using chloroacetic acid aqueous phase ammoniation method - Google Patents [patents.google.com]

- 7. WO2004037772A1 - Convenient and scalable synthesis of ethyl n-[(2-boc-amino) ethyl] glycinate and its hydrochloride salt - Google Patents [patents.google.com]

N-(2-Aminoethyl)glycine: A Comprehensive Technical Guide on its Discovery, History, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)glycine (AEG), a structurally simple amino acid derivative, holds a significant position in the landscape of chemical biology and prebiotic chemistry. Initially explored as a novel molecular backbone, its discovery as a naturally occurring biomolecule has opened new avenues of research into its physiological roles and potential therapeutic applications. This in-depth technical guide provides a comprehensive overview of the discovery and history of AEG, detailing its synthesis, chemical properties, and the limited but emerging understanding of its biological activities. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering a foundation for future exploration of this intriguing molecule.

Introduction

This compound (AEG), also known as ethylenediamine-N-monoacetic acid, is the foundational building block of Peptide Nucleic Acids (PNAs).[1] PNAs are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a repeating this compound chain, with nucleobases attached via a methylene carbonyl linker.[2] This structural alteration confers unique properties to PNAs, including high binding affinity and specificity to DNA and RNA, and resistance to enzymatic degradation, making them valuable tools in molecular biology and therapeutic research.[1][2]

While the invention of PNA in 1991 brought AEG to the forefront of scientific research, its history is intertwined with early developments in coordination chemistry and more recent discoveries in astrobiology and microbial metabolism. This guide delves into the historical timeline of AEG, from its conceptual underpinnings to its identification as a natural product, and presents the current state of knowledge regarding its synthesis and biological relevance.

Discovery and History

The history of this compound is marked by several key milestones:

-

Pre-PNA Era and Conceptual Origins: The synthesis of aminopolycarboxylic acids dates back to the 1930s. In 1935, Ferdinand Münz first synthesized ethylenediaminetetraacetic acid (EDTA) from ethylenediamine and chloroacetic acid, the same precursors used for AEG.[3] This demonstrates that the fundamental chemistry for producing AEG was established long before its specific recognition as a molecule of interest. Notably, four years before the invention of PNA, Westheimer listed AEG as a potential backbone to replace the ribose-phosphate backbone of nucleic acids, foreshadowing its eventual pivotal role.[4]

-

The Invention of Peptide Nucleic Acid (PNA): In 1991, Peter E. Nielsen, Michael Egholm, Rolf H. Berg, and Ole Buchardt introduced Peptide Nucleic Acid (PNA), a revolutionary DNA mimic with a backbone constructed from repeating this compound units.[4] This invention was a paradigm shift in the field of synthetic genetics and brought significant attention to AEG as the core monomer.

-

Discovery as a Natural Product: A significant breakthrough in understanding the relevance of AEG came in 2012 when Banack et al. discovered that this compound is produced by various species of cyanobacteria. [1 (2012)] This finding was profound as it established AEG as a naturally occurring biomolecule, moving it from the realm of synthetic chemistry to that of natural products. The presence of AEG in these ancient organisms has fueled speculation about its potential role in the origins of life, suggesting that PNA could have been a precursor to RNA and DNA.[3][4]

Chemical Synthesis and Characterization

The chemical synthesis of this compound is a critical process for its use in research and PNA synthesis. The most common laboratory-scale synthesis involves the reaction of ethylenediamine with a C2 synthon, such as chloroacetic acid.

Synthesis of this compound

A general method for the synthesis of this compound involves the careful addition of a haloacetic acid to an excess of ethylenediamine. The following is a representative, non-optimized protocol based on established chemical principles.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethylenediamine

-

Chloroacetic acid

-

Dimethyl sulfoxide (DMSO)

-

Methanol

-

Thionyl chloride

Procedure:

-

Reaction: In a fume hood, slowly add a solution of chloroacetic acid in water to a stirred, cooled excess of ethylenediamine. The reaction is exothermic and should be controlled.

-

Work-up: After the reaction is complete, the excess ethylenediamine is removed under reduced pressure.

-

Purification: The crude this compound can be recrystallized from a solvent such as dimethyl sulfoxide (DMSO) to yield the purified product.[2]

Note: This is a generalized procedure. For specific applications, optimization of reaction conditions, stoichiometry, and purification methods is recommended.

A patent describes a synthetic method for a protected derivative which involves reacting ethylenediamine with a halogenated acetic acid to obtain this compound, which is then further modified.[2]

Physicochemical Properties and Characterization Data

This compound is a white to off-white crystalline solid.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀N₂O₂ | [5] |

| Molecular Weight | 118.13 g/mol | [5] |

| CAS Number | 24123-14-6 | [6][7] |

| Melting Point | 142-147 °C | [6] |

| Appearance | White to almost white powder | [6] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methylene groups of the ethylenediamine backbone and the methylene group of the glycine moiety.

-

¹³C NMR: The carbon NMR spectrum would display three distinct signals for the three methylene carbons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to its molecular weight.

Biological Activity and Signaling Pathways

The biological activity of free this compound is an area of active investigation and remains largely uncharacterized. The vast majority of research has focused on the biological effects of its parent molecule, glycine, or its polymeric form in PNA.

Comparison with Glycine

Glycine is the simplest proteinogenic amino acid and functions as a primary inhibitory neurotransmitter in the central nervous system, particularly in the brainstem and spinal cord.[8][9] It also acts as a co-agonist at NMDA receptors, playing a role in excitatory neurotransmission.[10] Furthermore, glycine has well-documented cytoprotective effects, protecting cells from various forms of injury and cell death.[11][12][13][14] These effects are mediated through glycine receptors (GlyRs) and other proposed mechanisms.[8][15]

Currently, there is a significant lack of published research on whether free this compound interacts with these same pathways. It is unknown if AEG can bind to glycine receptors or transporters, or if it possesses its own unique biological targets and signaling mechanisms. One study on quisqualamine, a structural analogue of GABA and not AEG, showed it to be an agonist of both GABA-A and glycine receptors, suggesting that structurally similar small molecules can interact with these receptors.[16] However, direct evidence for AEG is absent.

Potential for Biological Activity

The discovery of AEG in cyanobacteria suggests it likely has a physiological role in these organisms. [1 (2012)] Its structural similarity to glycine raises the possibility of interaction with glycine-related pathways. However, the addition of the aminoethyl group significantly alters the molecule's size, charge distribution, and conformational flexibility, which could lead to different biological activities.

Future research is needed to investigate the following:

-

Receptor Binding: Does AEG bind to and/or activate glycine receptors or other neurotransmitter receptors?

-

Cellular Uptake: Is AEG transported into cells via known amino acid transporters?

-

Cytoprotective Effects: Does free AEG exhibit cytoprotective properties similar to glycine?

-

Metabolic Fate: What is the metabolic pathway of AEG in organisms that produce it and in other biological systems?

Logical and Experimental Workflows

Logical Flow of AEG Research

The progression of research on this compound can be visualized as a logical flow from its chemical synthesis to the exploration of its biological functions.

Experimental Workflow for Investigating Biological Activity

A generalized experimental workflow to investigate the unknown biological activities of this compound.

Conclusion and Future Directions

This compound has a rich, albeit somewhat fragmented, history. Its journey from a conceptual building block for a synthetic genetic polymer to its discovery as a natural product underscores its potential significance in both prebiotic evolution and contemporary biology. While its role as the backbone of PNA is well-established and continues to be a major driver of its synthesis and use, the biological functions of free AEG remain a largely unexplored frontier.

For researchers, scientists, and professionals in drug development, this compound presents a compelling target for investigation. Future research should prioritize:

-

Detailed Biological Characterization: A systematic investigation into the interaction of free AEG with known biological targets, particularly those of glycine, is crucial.

-

Elucidation of Natural Roles: Understanding the biosynthesis and physiological function of AEG in cyanobacteria could provide vital clues to its broader biological significance.

-

Development of Novel Therapeutics: Should AEG or its derivatives be found to possess unique biological activities, they could serve as lead compounds for the development of new therapeutic agents.

The story of this compound is far from complete. The convergence of synthetic chemistry, natural product discovery, and cell biology promises to shed more light on this fascinating molecule and its place in the chemical and biological worlds.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride - Google Patents [patents.google.com]

- 3. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis of analogs and oligomers of this compound and their gastrointestinal absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C4H10N2O2 | CID 428913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Structure–Function Relationships of Glycine and GABAA Receptors and Their Interplay With the Scaffolding Protein Gephyrin [frontiersin.org]

- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 11. Cytoprotective effects of glycine and glutathione against hypoxic injury to renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death | eLife [elifesciences.org]

- 14. The role of glycine in regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beneficial Effects of the Amino Acid Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quisqualamine - Wikipedia [en.wikipedia.org]

Synthesis of N-(2-Aminoethyl)glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)glycine (AEG), a key structural component of peptide nucleic acids (PNAs), is a synthetic amino acid analog of significant interest in the fields of drug discovery, diagnostics, and biotechnology. Its unique polyamide backbone, when incorporated into oligonucleotides, imparts remarkable binding affinity and specificity to complementary DNA and RNA sequences, along with resistance to enzymatic degradation. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, a comparative analysis of methodologies, and visualizations of the synthetic pathways.

Core Synthetic Methodologies

The synthesis of this compound can be primarily achieved through two effective methods: the alkylation of ethylenediamine with a haloacetic acid and the reductive amination of glyoxylic acid with ethylenediamine. Each method presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and yield.

Method 1: Alkylation of Ethylenediamine with Chloroacetic Acid

This classical and widely referenced method involves the direct alkylation of ethylenediamine with a haloacetic acid, most commonly chloroacetic acid. The reaction proceeds via a nucleophilic substitution where the primary amino group of ethylenediamine attacks the electrophilic carbon of the haloacetic acid. To favor the mono-alkylation product, a large excess of ethylenediamine is typically used.

Experimental Protocol:

-

Materials:

-

Ethylenediamine (large excess, e.g., 10-20 equivalents)

-

Chloroacetic acid (1 equivalent)

-

Dimethyl sulfoxide (DMSO) for recrystallization

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add a significant excess of ethylenediamine.

-

Slowly add chloroacetic acid to the ethylenediamine at room temperature with vigorous stirring. The reaction is exothermic, and cooling may be necessary to maintain the temperature.

-

After the addition is complete, allow the reaction mixture to stir overnight at room temperature to ensure complete reaction.

-

Remove the excess ethylenediamine by vacuum distillation. This will likely result in a viscous, yellowish oil.

-

Dissolve the resulting crude product in a minimal amount of hot DMSO.

-

Allow the solution to cool to room temperature and then place it in a refrigerator overnight to facilitate the crystallization of this compound.

-

Collect the white, crystalline solid by filtration.

-

Wash the crystals with cold DMSO and then with diethyl ether to remove residual solvents.

-

Dry the product under vacuum to obtain pure this compound.

-

Potential Side Products: A common side product is the dialkylated species, N,N'-bis(carboxymethyl)ethylenediamine. The use of a large excess of ethylenediamine helps to minimize the formation of this byproduct.

Method 2: Reductive Amination of Glyoxylic Acid with Ethylenediamine

Reductive amination offers an alternative route that can provide high yields, particularly for protected derivatives. This method involves the initial formation of an imine intermediate from the reaction of glyoxylic acid and ethylenediamine, which is then reduced in situ to the desired secondary amine. The use of protecting groups on ethylenediamine, such as tert-butyloxycarbonyl (Boc), can be employed to achieve selective mono-alkylation and facilitate purification.

Experimental Protocol (for the synthesis of a protected precursor):

This protocol describes the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, a precursor that can be deprotected to yield this compound. This method is noted for its near-quantitative yield without the need for chromatography[1].

-

Materials:

-

Boc-ethylenediamine (1 equivalent)

-

Ethyl glyoxylate hydrate (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

-

Dichloromethane (DCM) as solvent

-

Dessicant (e.g., anhydrous magnesium sulfate)

-

-

Procedure:

-

Dissolve ethyl glyoxylate hydrate in DCM in a round-bottom flask and add a dessicant.

-

To this solution, add Boc-ethylenediamine and stir the mixture for a period to allow for the formation of the imine intermediate.

-

In a separate flask, prepare a suspension of the reducing agent, such as sodium triacetoxyborohydride, in DCM.

-

Slowly add the reducing agent suspension to the imine-containing solution.

-

Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until completion.

-

Upon completion, quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

The resulting ethyl N-[(2-Boc-amino)ethyl]glycinate can then be subjected to deprotection (e.g., acid-catalyzed hydrolysis for the Boc group and saponification for the ester) to yield this compound.

-

Data Presentation: Comparison of Synthetic Routes

| Parameter | Method 1: Alkylation of Ethylenediamine | Method 2: Reductive Amination |

| Starting Materials | Ethylenediamine, Chloroacetic Acid | Boc-ethylenediamine, Ethyl glyoxylate hydrate |

| Key Reagents | - | Sodium triacetoxyborohydride |

| Solvent | None initially, DMSO for purification | Dichloromethane |

| Reaction Temperature | Room Temperature (exothermic) | Room Temperature |

| Reaction Time | Overnight | Not specified, reaction progress monitored |

| Reported Yield | Not specified for parent compound. 47% for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride derivative. | Near quantitative for ethyl N-[(2-Boc-amino)ethyl]glycinate[1]. |

| Reported Purity | Not specified for parent compound. 97% for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride derivative. | High purity without chromatography for the protected ester[1]. |

| Purification | Recrystallization from DMSO | Aqueous workup, extraction |

Mandatory Visualizations

Synthesis Pathway Diagrams

Caption: Overview of the two primary synthetic routes to this compound.

Experimental Workflow for Alkylation Method

Caption: Step-by-step workflow for the synthesis and purification of this compound via the alkylation method.

Conclusion

The synthesis of this compound is a critical process for the advancement of peptide nucleic acid technology and its applications in modern bioscience and medicine. Both the alkylation of ethylenediamine and reductive amination represent viable synthetic strategies. While the classical alkylation method is straightforward, the reductive amination route, particularly with the use of protecting groups, appears to offer superior yields and purity for derivative compounds, which can then be converted to the final product. The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, desired purity, and available resources. This guide provides the necessary foundational knowledge for researchers to embark on the synthesis of this important molecule.

References

N-(2-Aminoethyl)glycine CAS number 24123-14-6

An In-depth Technical Guide to N-(2-Aminoethyl)glycine (CAS: 24123-14-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (AEG), also known by synonyms such as 2-(2-aminoethylamino)acetic acid and Ethylenediamine-N-monoacetic acid, is a synthetic amino acid that serves as a fundamental building block in the creation of Peptide Nucleic Acids (PNAs).[1][2] PNAs are synthetic polymers with a charge-neutral polyamide backbone, which allows them to bind to DNA and RNA with high affinity and specificity.[1][3] This unique characteristic makes AEG and the resulting PNAs valuable tools in various biomedical and research applications, including antisense therapies, diagnostics, and molecular biology.[1][3] Recent studies have also highlighted the natural occurrence of AEG in cyanobacteria, suggesting a potential role in prebiotic chemistry and the origins of life.[4]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis protocols, applications in PNA synthesis, and biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 24123-14-6 | [5][6] |

| Molecular Formula | C4H10N2O2 | [5][6] |

| Molecular Weight | 118.13 g/mol | [6][7] |

| IUPAC Name | 2-[(2-aminoethyl)amino]acetic acid | [5] |

| Appearance | White to almost white powder/crystal | [5] |

| Melting Point | 142-147 °C | [5] |

| Boiling Point | 290 °C | [8] |

| Solubility | Soluble in water and methanol.[2][8] | |

| Density | 1.161 g/cm³ | [8] |

| Flash Point | 129 °C | [8] |

| Refractive Index | 1.488 | [8] |

| InChI Key | PIINGYXNCHTJTF-UHFFFAOYSA-N | [5] |

| SMILES | NCCNCC(O)=O | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is crucial for its application in PNA synthesis. Below are generalized experimental protocols based on available literature.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethylenediamine with a haloacetic acid, such as chloroacetic acid.

Experimental Protocol:

-

Reaction Setup: An excess of ethylenediamine is dissolved in a suitable solvent like dichloromethane (DCM).[9]

-

Addition of Haloacetic Acid: Chloroacetic acid is added to the ethylenediamine solution at room temperature.[9]

-

Reaction: The mixture is stirred overnight to allow for the completion of the reaction.

-

Workup: Excess ethylenediamine is removed via distillation under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a solvent such as dimethyl sulfoxide (DMSO) to yield this compound.[10]

Synthesis of N-(2-Fmoc-aminoethyl)glycine Methyl Ester Hydrochloride

For solid-phase PNA synthesis, this compound is often protected with an Fmoc group at the N-terminus and esterified at the C-terminus.

Experimental Protocol:

-

Esterification: this compound is suspended in methanol and cooled to 0°C. Thionyl chloride is added dropwise, and the mixture is refluxed for 4 hours. The solvent is then removed under reduced pressure to yield this compound methyl ester.[10]

-

Fmoc Protection: The this compound methyl ester is then reacted with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to yield N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride.[10]

Application in Peptide Nucleic Acid (PNA) Synthesis

This compound is the foundational backbone unit for the synthesis of Peptide Nucleic Acids. The general workflow for automated solid-phase PNA synthesis is outlined below.

Experimental Workflow for Solid-Phase PNA Synthesis:

-

Resin Loading: The first PNA monomer, with its N-terminus protected by an Fmoc group, is attached to a solid support resin from its C-terminus.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound monomer is removed using a solution of piperidine in a suitable solvent like N-methylpyrrolidone (NMP).

-

Monomer Activation and Coupling: The next Fmoc-protected PNA monomer is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).[11] The activated monomer is then added to the resin to couple with the deprotected N-terminus of the growing PNA chain.[11]

-

Capping (Optional): Any unreacted amino groups on the resin can be acetylated (capped) to prevent the formation of deletion sequences.

-

Chain Elongation: Steps 2 and 3 are repeated until the desired PNA sequence is assembled.

-

Cleavage and Deprotection: The synthesized PNA is cleaved from the solid support, and all protecting groups (including those on the nucleobases) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification and Analysis: The crude PNA is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.[11]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic peaks for the amine (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and alkyl (C-H stretching and bending) functional groups.[5] Commercial suppliers confirm the identity of their product by ensuring the infrared spectrum conforms to a standard.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a valuable tool for characterizing this compound and its derivatives. In D2O, the protons of the ethyl and glycine methylene groups would be visible. Temperature-dependent 1H NMR studies have been used to investigate the cis/trans-rotameric structures of this compound derivatives.[12]

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of this compound and its derivatives.[7] In the context of PNA synthesis, it is essential for verifying the mass of the final PNA oligomer.

Biological Significance and Applications

The discovery of this compound production by various cyanobacteria suggests its potential role as a primitive biomolecule.[4] It is hypothesized that polymers of AEG could have formed the backbone of peptide nucleic acids, which may have acted as the first genetic molecules in the pre-RNA world.[4]

In modern science, the primary application of this compound is as a monomer for the synthesis of PNAs. Due to their high binding affinity and stability, PNAs are utilized in:

-

Antisense and Antigene Therapies: PNAs can block the translation of specific mRNAs or inhibit transcription.

-

Diagnostic Probes: Labeled PNAs can be used to detect specific DNA or RNA sequences.

-

Molecular Biology Tools: PNAs are employed in techniques such as PCR clamping and as artificial restriction enzymes.

Safety and Toxicology

Detailed toxicological studies specifically on this compound are not widely available in the public domain. However, safety data sheets indicate that it can cause skin and serious eye irritation, and may cause respiratory irritation.[13]

For context, the parent amino acid, glycine, is considered to have low toxicity. The oral LD50 in rats is 7930 mg/kg.[14] A 4-week repeated dose toxicity study of glycine in rats showed no significant toxicological effects at doses up to 2000 mg/kg/day.[14][15] While this information is for glycine, it provides a general reference for a structurally related compound. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.[13]

References

- 1. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Synthesis of analogs and oligomers of this compound and their gastrointestinal absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C4H10N2O2 | CID 428913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride - Google Patents [patents.google.com]

- 11. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 12. BJOC - Synthesis and NMR studies of malonyl-linked glycoconjugates of this compound. Building blocks for the construction of combinatorial glycopeptide libraries [beilstein-journals.org]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

N-(2-Aminoethyl)glycine: A Comprehensive Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)glycine (AEG), a structural isomer of β-N-methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (DAB), is a non-proteinogenic amino acid. Its primary known role in biological systems is as a backbone monomer for peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA and RNA, and the discovery of a natural source for their backbone component has significant implications for prebiotic chemistry and potentially for novel therapeutic applications. This technical guide provides an in-depth overview of the known natural sources, quantitative occurrence, and analytical methods for the detection of this compound.

Natural Occurrence of this compound

The only known natural producers of this compound to date are cyanobacteria.[1][2] Extensive studies have detected AEG in a wide variety of cyanobacterial species, spanning all five morphological sections.[1] It has been found in both axenic (pure) cultures and environmental samples collected from diverse habitats, including freshwater, marine, and terrestrial environments.[1]

AEG exists in cyanobacteria in two forms: a free or weakly bound molecule and a tightly bound form that is released upon acid hydrolysis.[1] The concentrations of AEG can vary significantly between different species and even between laboratory cultures and environmental samples of the same species.

There is currently no scientific literature reporting the natural occurrence of this compound in marine invertebrates or any other organisms besides cyanobacteria.

Quantitative Data on this compound Occurrence

The following tables summarize the reported concentrations of this compound in various axenic cyanobacterial strains and environmental samples.

Table 1: Occurrence of this compound in Axenic Cyanobacterial Strains [1]

| Axenic Cyanobacterial Strain | Organism | Free AEG (ng/g) | Bound AEG (ng/g) | Habitat | Geographic Location | Morphological Section |

| PCC 7120 | Nostoc sp. | 1717 | ND | FW | Unknown | IV |

| PCC 7422 | Nostoc sp. | 1600 | ND | FW | Oregon, USA | IV |

| PCC 73102 | Anabaena sp. | 1200 | ND | FW | Minnesota, USA | IV |

| PCC 7107 | Calothrix sp. | 1000 | ND | FW | Scotland | IV |

| PCC 6307 | Gloeothece sp. | 682 | ND | FW | Switzerland | I |

| PCC 7515 | Synechococcus sp. | 400 | ND | FW | Yellowstone, USA | II |

| PCC 7942 | Synechococcus sp. | 281 | ND | FW | Texas, USA | II |

| PCC 7117 | Fischerella sp. | 281 | ND | Terr | Unknown | V |

| PCC 6803 | Synechocystis sp. | 625 | ND | FW | California, USA | I |

| PCC 6712 | Chroococcidiopsis sp. | 1664 | ND | FW | California, USA | III |

ND = Not Detected; FW = Fresh Water; Terr = Terrestrial

Table 2: Occurrence of this compound in Environmental Cyanobacterial Samples [1]

| Sample Description | Location | Free AEG (µg/g) | Bound AEG (µg/g) |

| Aetokthonos hydrillicola on Hydrilla verticillata | North Carolina, USA | 34 | ND |

| Cyanobacterial Mat | Gobi Desert, Mongolia | 12 | ND |

| Lyngbya sp. | Qatar | 8.8 | ND |

| Cyanobacterial Mat | Logan River, Utah, USA | 7.9 | 1.1 |

| Phormidium sp. | Eel River, California, USA | 6.4 | ND |

| Nostoc sp. | Wyoming, USA | 4.5 | ND |

| Oscillatoria sp. | Mie Prefecture, Japan | 3.4 | ND |

| Lyngbya sp. | Florida, USA | 2.1 | ND |

| Nostoc sp. | Utah Lake, Utah, USA | 1.2 | 0.9 |

| Gloeotrichia sp. | Utah Lake, Utah, USA | 0.9 | 0.3 |

| Aphanizomenon/Gloeotrichia mix | Utah Lake, Utah, USA | 0.6 | 0.2 |

| Nodularia sp. | Utah Lake, Utah, USA | ND | 0.8 |

| Cyanobacterial Mat | Benson Marina, Utah, USA | ND | 0.3 |

ND = Not Detected

Biosynthesis of this compound

The biosynthetic pathway for this compound in cyanobacteria has not yet been elucidated. While the widespread presence of AEG across diverse cyanobacterial taxa suggests a conserved genetic basis for its production, the specific enzymes and precursor molecules involved in its synthesis remain unknown.[1] The conserved nature of this trait across strains with significant genetic divergence, such as Nostoc PCC 7120 and Synechocystis PCC 6803 which share only 37% sequence similarity, points to an early evolutionary origin of this metabolic capability.[1]

Further research, including genomic and transcriptomic analyses coupled with metabolic labeling studies, is required to identify the genes and enzymes responsible for AEG biosynthesis.

Experimental Protocols

The following section details the methodologies for the extraction and quantification of this compound from cyanobacterial samples.

Extraction of Free and Bound this compound

This protocol is adapted from the validated methods described in the scientific literature.

1. Materials:

-

Lyophilized cyanobacterial biomass

-

10% (w/v) Trichloroacetic acid (TCA)

-

6 M Hydrochloric acid (HCl)

-

Methanol

-

Water (HPLC-grade)

-

Centrifuge

-

Lyophilizer or vacuum concentrator

-

Vortex mixer

-

Heating block or oven

2. Protocol for Free and Weakly Bound AEG:

-

Weigh 10-100 mg of lyophilized cyanobacterial biomass into a centrifuge tube.

-

Add 1 mL of 10% TCA solution.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the free and weakly bound amino acids.

-

The supernatant can be directly prepared for derivatization and LC-MS/MS analysis or stored at -20°C.

-

Retain the pellet for the extraction of bound AEG.

3. Protocol for Bound AEG:

-

To the pellet from the previous step, add 1 mL of 6 M HCl.

-

Vortex to resuspend the pellet.

-

Incubate at 110°C for 16-24 hours to hydrolyze proteins and release bound amino acids.

-

After hydrolysis, cool the sample to room temperature.

-

Centrifuge at 10,000 x g for 15 minutes to pellet any remaining solids.

-

Transfer the supernatant (hydrolysate) to a new tube.

-

Evaporate the HCl from the hydrolysate under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried residue in a suitable volume of HPLC-grade water or a buffer compatible with the derivatization step.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Derivatization:

-

This compound is derivatized using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to enhance its chromatographic retention and ionization efficiency.

-

A standard protocol for AQC derivatization of amino acids should be followed. This typically involves mixing the sample extract with a borate buffer and the AQC reagent, followed by a short incubation at an elevated temperature.

2. LC-MS/MS Parameters:

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate the derivatized AEG from its isomers and other matrix components. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile) is used.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: The precursor ion for AQC-derivatized AEG is m/z 459. The characteristic product ions for quantification and qualification are m/z 171 (quantifier), m/z 289, m/z 214, and m/z 119 (qualifiers).[1]

3. Quantification:

-

Quantification is achieved by comparing the peak area of the quantifier ion (m/z 171) in the sample to a standard curve generated from an authenticated this compound standard.

-

The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.

Signaling Pathways and Biological Roles

Currently, there are no known signaling pathways directly involving this compound. Its primary significance in the scientific literature is its role as a potential building block for peptide nucleic acids (PNAs).[1][2] It is hypothesized that in a prebiotic world, AEG could have polymerized to form PNA backbones, which then could have served as an early genetic material before the evolution of RNA and DNA.[1]

The metabolic function of AEG in modern cyanobacteria is still unknown. It is speculated that its presence might be a remnant of an ancient metabolic pathway.[2]

Visualizations

Caption: Experimental workflow for the extraction and analysis of this compound.

Caption: Proposed role of AEG as a precursor for the Peptide Nucleic Acid (PNA) backbone.

References

- 1. Cyanobacteria Produce this compound, a Backbone for Peptide Nucleic Acids Which May Have Been the First Genetic Molecules for Life on Earth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyanobacteria Produce this compound, a Backbone for Peptide Nucleic Acids Which May Have Been the First Genetic Molecules for Life on Earth | PLOS One [journals.plos.org]

N-(2-Aminoethyl)glycine (AEG) in Prebiotic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Aminoethyl)glycine (AEG), the backbone monomer of peptide nucleic acid (PNA), is a molecule of significant interest in the field of prebiotic chemistry. Its potential role as a precursor to the first genetic polymers, predating RNA, positions it as a critical area of study for understanding the origins of life. This technical guide provides a comprehensive overview of the current understanding of AEG's role in prebiotic scenarios, including its synthesis under primordial conditions, its capacity for polymerization, its stability, and its potential catalytic activities. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in prebiotic chemistry, origin of life studies, and the development of novel nucleic acid analogs.

Prebiotic Synthesis of this compound (AEG)

The plausibility of AEG as a prebiotic molecule hinges on its formation from simple precursors under conditions likely present on the early Earth. Experimental and theoretical studies have explored several potential synthetic routes.

Electric Discharge Synthesis

Inspired by the classic Miller-Urey experiments, electric discharge has been investigated as a potential energy source for the synthesis of biomolecules in a reducing atmosphere. While early experiments focused on the formation of proteinogenic amino acids, the synthesis of other amino compounds, including precursors to AEG, is considered plausible.

Quantitative Data on Amino Acid Yields from Electric Discharge Experiments

While specific yields for AEG from Miller-Urey type experiments are not extensively documented in the available literature, the yields of structurally related and co-synthesized amino acids provide a valuable reference point.

| Product | Molar Ratio (relative to Glycine = 1) in H2S-rich Spark Discharge | Notes |

| Glycine | 1.00 | Benchmark amino acid. |

| Alanine | 0.80 | --- |

| α-Aminobutyric acid | 0.40 | --- |

| Aspartic Acid | 0.15 | --- |

| Serine | 0.12 | --- |

| Valine | 0.10 | --- |

| Glutamic Acid | 0.08 | --- |

| Threonine | 0.05 | --- |

| Isoleucine/Leucine | 0.05 | --- |

| Methionine | 0.02 | A sulfur-containing amino acid. |

Data adapted from analysis of a 1958 Miller H2S-rich spark discharge experiment[1]. The presence of H2S appears to influence the diversity and relative abundance of the amino acids formed.

Experimental Protocol: Simulated Prebiotic Electric Discharge Synthesis

This protocol is a generalized representation based on typical Miller-Urey type experiments.

-

Apparatus Setup: A sterile, sealed glass apparatus consisting of two flasks connected by glass tubing is used. The lower flask is half-filled with sterile, deionized water to simulate the primitive ocean. The upper flask is equipped with two tungsten electrodes.

-

Atmosphere: The apparatus is evacuated to remove air and then filled with a mixture of prebiotic gases. A common composition is methane (CH₄), ammonia (NH₃), and hydrogen (H₂) in a 2:2:1 ratio[2]. For experiments investigating the role of sulfur, hydrogen sulfide (H₂S) is included[1].

-

Simulation Conditions: The water in the lower flask is heated to induce evaporation, causing water vapor to circulate through the apparatus. A high-voltage electric discharge (simulating lightning) is continuously applied across the electrodes in the upper flask.

-

Condensation and Collection: A condenser is placed between the upper and lower flasks to cool the atmosphere, causing condensation. The condensed liquid, containing newly synthesized organic molecules, collects in a U-tube trap.

-

Sample Analysis: After a period of continuous operation (typically one week), the collected liquid is analyzed for its organic content. This often involves techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to identify and quantify the synthesized amino acids and other organic compounds[1].

Logical Flow of Electric Discharge Synthesis

References

Spectroscopic and Biological Profile of N-(2-Aminoethyl)glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)glycine (AEG), a structural analog of glycine, is a molecule of significant interest in various scientific domains. Its unique structure, incorporating both a primary and a secondary amine group as well as a carboxylic acid moiety, imparts it with versatile chemical properties. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Additionally, it outlines its potential biological significance and applications, particularly in the context of prebiotic chemistry and as a building block in synthetic chemistry.

Spectroscopic Data

A comprehensive understanding of the spectral characteristics of this compound is crucial for its identification, characterization, and quality control. This section summarizes the available spectroscopic data.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

The following table summarizes the computed mass-to-charge ratios for various adducts of this compound. This data is useful for the interpretation of experimental mass spectra.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂O₂ | PubChem |

| Molecular Weight | 118.13 g/mol | PubChem |

| Monoisotopic Mass | 118.074227566 Da | PubChem |

| [M+H]⁺ | 119.081505 | PubChem |

| [M+Na]⁺ | 141.063450 | PubChem |

| [M+K]⁺ | 157.037389 | PubChem |

| [M-H]⁻ | 117.066953 | PubChem |

Experimental Mass Spectrometry Data of Derivatized this compound

This compound has been detected and quantified in biological samples using triple quadrupole liquid chromatography-mass spectrometry (LC-MS/MS) after derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[1]

| Precursor Ion (m/z) | Product Ions (m/z) |

| 459 | 289, 214, 171, 119 |

Experimental Protocol: LC-MS/MS Analysis of AQC-Derivatized this compound [1]

A general protocol for the analysis of amino acids by LC-MS/MS after AQC derivatization involves the following steps:

-

Derivatization: The sample containing this compound is mixed with a borate buffer and the AQC reagent (dissolved in acetonitrile). The reaction is allowed to proceed at an elevated temperature (e.g., 55 °C) for a specific duration (e.g., 10 minutes).

-

Chromatographic Separation: The derivatized sample is injected into a liquid chromatography system, typically equipped with a reverse-phase column (e.g., C18). A gradient elution with solvents such as aqueous formic acid and acetonitrile is used to separate the analyte from other components.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a triple quadrupole mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect the transition from the precursor ion of the AQC-derivatized AEG to its specific product ions.

Logical Workflow for LC-MS/MS Detection

Caption: Workflow for the detection of this compound by LC-MS/MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While a detailed experimental spectrum for this compound is not publicly available, product specifications from commercial suppliers indicate that the spectrum conforms to its structure.[2] Based on the known functional groups (amine, carboxylic acid, and alkane chain), the expected characteristic IR absorption bands are summarized in the table below.

Predicted Infrared (IR) Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Primary Amine) | Stretching (asymmetric) | 3500 - 3300 |

| N-H (Primary Amine) | Stretching (symmetric) | 3400 - 3200 |

| N-H (Secondary Amine) | Stretching | 3500 - 3300 |

| C-H (Alkane) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| N-H (Amine) | Bending | 1650 - 1580 |

| C-N (Amine) | Stretching | 1250 - 1020 |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

Experimental Protocol: General Procedure for Acquiring IR Spectra

A common method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet method.

-

Sample Preparation: A small amount of the sample (typically 1-2 mg) is finely ground with anhydrous KBr (about 100-200 mg) in an agate mortar.

-

Pellet Formation: The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is usually taken first and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.6 | Singlet | 2H | -NH-CH₂-COOH |

| ~ 3.2 | Triplet | 2H | -CH₂-CH₂-NH₂ |

| ~ 2.9 | Triplet | 2H | -NH-CH₂-CH₂- |

Predicted ¹³C NMR Spectral Data (in D₂O)

| Chemical Shift (ppm) | Assignment |

| ~ 175 | -COOH |

| ~ 50 | -NH-CH₂-COOH |

| ~ 48 | -NH-CH₂-CH₂- |

| ~ 38 | -CH₂-NH₂ |

Experimental Protocol: General Procedure for Acquiring NMR Spectra

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a deuterated solvent peak, is used for chemical shift calibration.

-

Spectral Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. 2D NMR experiments like COSY and HSQC can be performed to aid in structural elucidation.

Logical Relationship of Spectroscopic Analysis

Caption: Interrelation of spectroscopic techniques for structural determination.

Biological Significance and Applications

This compound is not only of interest for its chemical properties but also for its potential biological roles and applications in various research fields.

Prebiotic Chemistry and the Origin of Life

One of the most intriguing aspects of this compound is its hypothesized role in the origin of life. It has been proposed as a backbone for peptide nucleic acids (PNAs), which may have been the first genetic molecules in a pre-RNA world.[1][3] The discovery that cyanobacteria can produce this compound lends support to this hypothesis, suggesting that this molecule could have been available in the primitive Earth's environment.[1]

Proposed Role in Prebiotic Synthesis

Caption: Hypothesized role of AEG in the origin of life.

Applications in Research and Development

Beyond its prebiotic significance, this compound serves as a versatile building block in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: Its structure allows for its incorporation into peptide chains to create peptidomimetics with novel properties.

-

Drug Delivery: It is used in the formulation of drug delivery systems to enhance the solubility and stability of active pharmaceutical ingredients.[4]

-

Chelating Agent: The presence of multiple nitrogen and oxygen atoms makes it an effective chelating agent for metal ions.

Conclusion

This compound is a molecule with a rich chemical and potential biological profile. While a complete set of experimental spectroscopic data is not yet available in the public domain, the existing predicted and derivative-based data provide a solid foundation for its characterization. Its hypothesized role in the origin of life as a precursor to genetic molecules makes it a fascinating subject for further research. For scientists and professionals in drug development, its utility as a versatile building block opens up avenues for the creation of novel molecules with tailored properties. This guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for researchers in the field.

References

- 1. Cyanobacteria Produce this compound, a Backbone for Peptide Nucleic Acids Which May Have Been the First Genetic Molecules for Life on Earth | PLOS One [journals.plos.org]

- 2. 465870010 [thermofisher.com]

- 3. Prebiotic N-(2-Aminoethyl)-Glycine (AEG)-Assisted Synthesis of Proto-RNA? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Thermodynamic Properties of Glycine, a Structurally Related Analog to N-(2-Aminoethyl)glycine

A Note to the Reader: Extensive literature searches for the thermodynamic properties of N-(2-Aminoethyl)glycine (AEG) did not yield sufficient quantitative data to construct an in-depth technical guide as requested. Publicly available information on its protonation constants, enthalpy of protonation, and metal complex stability constants is largely unavailable. Therefore, this guide provides a comprehensive overview of the thermodynamic properties of glycine, the simplest proteinogenic amino acid and a structurally related compound. The methodologies and types of data presented for glycine are directly applicable to the study of this compound, should experimental data become available.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed summary of glycine's core thermodynamic characteristics, the experimental protocols used for their determination, and a visualization of its protonation equilibria.

Protonation Equilibria of Glycine

Glycine, in its fully protonated form in aqueous solution, possesses two acidic protons: one on the carboxylic acid group and one on the amino group. The stepwise dissociation of these protons can be represented by the following equilibria:

H₂L⁺ ⇌ HL + H⁺ (Kₐ₁) HL ⇌ L⁻ + H⁺ (Kₐ₂)

Where H₂L⁺ is the fully protonated form, HL is the zwitterionic form, and L⁻ is the fully deprotonated form. The corresponding protonation constants (as log K) are widely reported.

Table 1: Protonation Constants and Enthalpy of Protonation of Glycine

| Thermodynamic Parameter | Value | Experimental Conditions |

| log K₁ (Carboxyl group) | 2.34 - 2.98 | 25 °C, various ionic strengths[1] |

| log K₂ (Amino group) | 9.60 - 9.71 | 25 °C, various ionic strengths[1] |

| ΔH°₁ (protonation) | Exothermic | 298.15 K to 348.15 K[2] |

| ΔS°₁ (protonation) | Increases with temperature | 298.15 K to 348.15 K[2] |

Note: The range of values reflects data from different studies under varying experimental conditions such as ionic strength and background electrolyte.

The protonation reactions of glycine have been studied as a function of temperature and pressure, with the enthalpy of protonation being exothermic at all studied temperatures.[2] Both the enthalpy (ΔH) and entropy (ΔS) of protonation become more positive as the temperature increases.[2]

Metal Complex Formation

Glycine acts as a bidentate ligand, forming stable chelate complexes with a variety of metal ions through its amino and carboxylate groups. The stability of these complexes is a critical aspect of its coordination chemistry and has implications in biological systems and various industrial applications.

Table 2: Stability Constants (log β) for Glycine-Metal Complexes

| Metal Ion | log β₁ (ML) | log β₂ (ML₂) | log β₃ (ML₃) | Experimental Conditions |

| Co(II) | ~5.04 | ~9.16 | ~11.89 | 25 °C, 0.1 M KNO₃ |

| Ni(II) | ~6.12 | ~11.12 | ~14.43 | 25 °C, 0.1 M KNO₃ |

| Cu(II) | ~8.62 | ~15.65 | - | 25 °C, 0.1 M KNO₃ |

| Zn(II) | ~5.2 | ~9.8 | - | 25 °C, 0.1 M NaNO₃[1] |

Note: The stability of these complexes generally follows the Irving-Williams series: Co(II) < Ni(II) < Cu(II) > Zn(II).[3]

Experimental Protocols

The determination of thermodynamic properties such as protonation constants and stability constants of metal complexes relies on precise experimental techniques.

Potentiometric Titration

Potentiometric titration is a standard method for determining protonation and stability constants.

Methodology:

-

Solution Preparation: A solution of the ligand (glycine) is prepared in a suitable background electrolyte (e.g., KNO₃ or NaNO₃) to maintain a constant ionic strength.[1] For metal complex studies, a known concentration of the metal salt is added.[1]

-

Titration: The solution is titrated with a standardized, carbonate-free solution of a strong base (e.g., NaOH).[1]

-

Data Acquisition: The pH of the solution is monitored using a calibrated glass electrode after each addition of the titrant. The temperature is maintained at a constant value.[1]

-

Data Analysis: The collected pH versus volume of titrant data is analyzed using computer programs like BEST to refine the protonation and stability constants by minimizing the difference between the experimental and calculated pH values.

Calorimetry

Calorimetry is employed to directly measure the enthalpy changes associated with protonation and complexation reactions.

Methodology:

-

Flow Calorimetry: This technique has been used to determine the enthalpy of protonation of glycine at various temperatures and pressures.[2] A solution of glycine is titrated with a strong base (e.g., NaOH), and the heat produced is measured.[2] By correcting for the heat of ionization of water, the enthalpy of protonation for glycine can be obtained.[2]

-

Isothermal Titration Calorimetry (ITC): ITC can be used to determine the enthalpy (ΔH), entropy (ΔS), and the stability constant (K) of binding interactions in a single experiment. A solution of the metal ion is titrated into a solution of the ligand (glycine), and the heat evolved or absorbed is measured.

Visualizations

Protonation Equilibria of Glycine```dot

Caption: Workflow for determining stability constants via potentiometric titration.

References

A Technical Guide to the Purity and Analysis of N-(2-Aminoethyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)glycine, a key building block in the synthesis of peptide nucleic acids (PNAs) and other modified peptides, demands high purity for its effective use in research and pharmaceutical development. The presence of impurities can significantly impact the outcome of synthetic processes and the biological activity of the final products. This technical guide provides a comprehensive overview of the state-of-the-art analytical methodologies for assessing the purity of this compound. It details experimental protocols for chromatographic and spectroscopic techniques, presents quantitative data in a structured format, and offers visual workflows to aid in the practical application of these methods.

Introduction

This compound (AEG) is a foundational component in the construction of peptide nucleic acid (PNA) backbones, which are synthetic analogs of DNA and RNA. The unique structural properties of PNAs, such as their high binding affinity and specificity to complementary nucleic acids, make them valuable tools in molecular biology, diagnostics, and therapeutics. The purity of the AEG monomer is paramount, as any contaminants can be incorporated into the PNA oligomers, leading to undesired side reactions, altered physicochemical properties, and potentially reduced biological efficacy.

This guide outlines the principal analytical techniques for the comprehensive characterization and purity assessment of this compound. These methods include High-Performance Liquid Chromatography (HPLC) for separation and quantification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and identification of organic impurities, and Mass Spectrometry (MS) for confirmation of molecular weight and elemental composition.

Analytical Methodologies

A multi-faceted analytical approach is recommended for the definitive characterization and purity determination of this compound.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)